4-Tert-butylcycloheptanone
Overview
Description
Synthesis Analysis
4-Tert-butylcycloheptanone has been synthesized through various methods, with one approach involving the synthesis from 4-tert-butylcyclohexanone in three steps, leading to the creation of new monomers for the preparation of aromatic poly(bisbenzothiazole)s, exhibiting good solubility and thermal stability (Huang, Xu, & Yin, 2006). Another synthesis method involves solution polycondensation, creating conducting polymers based on the 4-tert-butyl-cyclohexanone moiety (Aly, 2012).
Molecular Structure Analysis
The molecular structure of 4-tert-butylcycloheptanone and its derivatives has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and FTIR, providing detailed insights into its structural attributes and confirming its identity in synthesized materials (Huang, Xu, & Yin, 2006).
Chemical Reactions and Properties
4-Tert-butylcycloheptanone undergoes various chemical reactions, including enantioselective deprotonation (Aoki & Koga, 2000) and oximation in the presence of micellar catalysis, demonstrating its reactivity and potential in synthetic chemistry (Janakiraman & Sharma, 1985).
Physical Properties Analysis
The physical properties of 4-tert-butylcycloheptanone and its derivatives, such as solubility, thermal stability, and crystallinity, have been thoroughly investigated. Polymers derived from 4-tert-butylcycloheptanone show good solubility in various polar solvents and high thermal stability, with decomposition temperatures ranging significantly, indicating the material's robustness (Huang, Xu, & Yin, 2006).
Chemical Properties Analysis
The chemical properties of 4-tert-butylcycloheptanone, including its reactivity in synthesis reactions and its role in forming various chemical bonds and structures, underline its versatility in organic chemistry. Its ability to participate in solution polycondensation and other reactions makes it a valuable compound for synthesizing advanced materials (Aly, 2012).
Scientific Research Applications
Oxidation Reactions
4-Tert-butylcyclohexanol, a related compound to 4-tert-butylcycloheptanone, can be rapidly converted to 4-tert-butylcyclohexanone using swimming pool bleach. This process is beneficial for educational purposes, introducing students to heterocyclic compounds not typically discussed in introductory courses. The method has advantages over standard procedures and allows for product purity determination through various spectroscopic techniques (Dip et al., 2018).
Solid State Hydrogenation
The study of solid 4-tert-butylcyclohexanone's deuteration provides insights into the hydrogenation mechanisms of phenolic compounds. This research helps understand the existence of different carbonyl intermediates, such as ketonic and enolic forms, in solid state hydrogenation and deuteration (Lamartine, 1992).
Polymer Synthesis
4-Tert-butylcyclohexanone is used in synthesizing new aromatic poly(bisbenzothiazole)s (PBTs V) from a monomer bearing a bulky pendant 4-tert-butylcyclohexylidene group. These polymers exhibit good solubility and thermal stability, important properties for various applications. The study also highlights the polymers' fluorescence emission properties (Huang, Xu, & Yin, 2006).
Reducing Agents
4-Tert-butylcyclohexanone can be selectively reduced to its alcohol form using specific reducing agents. This reduction shows high stereoselectivity, which is crucial in chemical synthesis processes (Hutchins & Markowitz, 1980).
Hydrogenation in Supercritical Fluids
The hydrogenation of tert-butylphenols to tert-butylcyclohexanols, using 4-tert-butylphenol as a precursor, was studied in different solvents, including supercritical carbon dioxide. This research provides insights into the improved stereoselectivity and efficiency of hydrogenation processes in supercritical fluids (Hiyoshi et al., 2007).
Safety And Hazards
4-Tert-butylcyclohexanone is harmful if swallowed and harmful to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this substance .
Future Directions
properties
IUPAC Name |
4-tert-butylcycloheptan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-11(2,3)9-5-4-6-10(12)8-7-9/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCFNNIMYIKGMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60295935 | |
Record name | 4-tert-butylcycloheptanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60295935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butylcycloheptanone | |
CAS RN |
5932-62-7 | |
Record name | NSC106333 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106333 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-tert-butylcycloheptanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60295935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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